Thiourea, (2-iodophenyl)-
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Overview
Description
Thiourea, (2-iodophenyl)- is an organosulfur compound with the chemical formula C_7H_7IN_2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 2-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, (2-iodophenyl)- can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with thiocarbonyldiimidazole (TCDI) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Another method involves the reaction of 2-iodoaniline with carbon disulfide and an amine, followed by oxidation with hydrogen peroxide. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of thiourea, (2-iodophenyl)- often involves the use of readily available starting materials and scalable reaction conditions. The process typically includes the reaction of 2-iodoaniline with thiourea in the presence of a catalyst such as iron(III) sulfate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
Thiourea, (2-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar solvents like ethanol or DMF.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Corresponding amines
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
Thiourea, (2-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains.
Industry: Utilized in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of thiourea, (2-iodophenyl)- involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and covalent modification of biological macromolecules. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound’s iodine atom plays a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Thiourea, (2-iodophenyl)- can be compared with other thiourea derivatives such as:
Thiourea: The parent compound, which lacks the 2-iodophenyl group and has different reactivity and applications.
Phenylthiourea: Similar structure but with a phenyl group instead of a 2-iodophenyl group, leading to different chemical properties and biological activities.
Benzylthiourea: Contains a benzyl group, which affects its solubility and reactivity compared to thiourea, (2-iodophenyl)-.
The presence of the 2-iodophenyl group in thiourea, (2-iodophenyl)- imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62635-52-3 |
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Molecular Formula |
C7H7IN2S |
Molecular Weight |
278.12 g/mol |
IUPAC Name |
(2-iodophenyl)thiourea |
InChI |
InChI=1S/C7H7IN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) |
InChI Key |
ZLRYBVKJOCYKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)I |
Origin of Product |
United States |
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